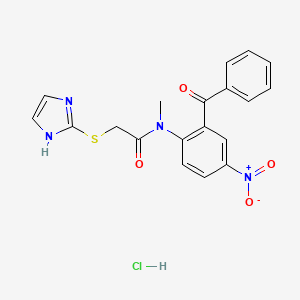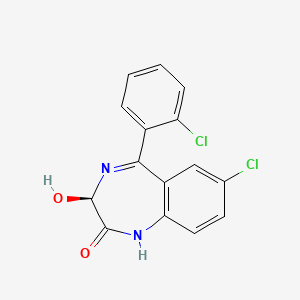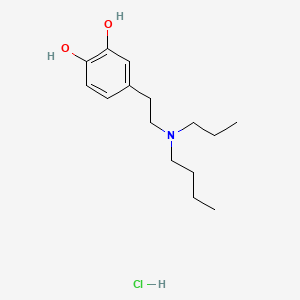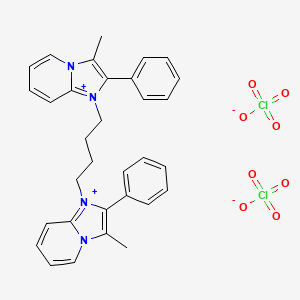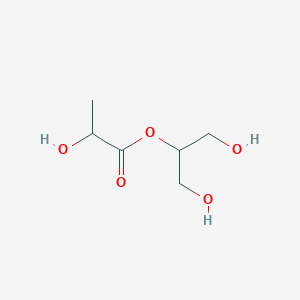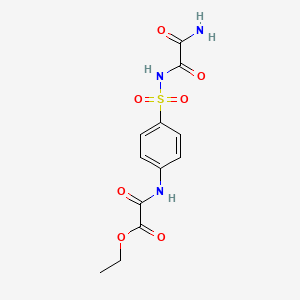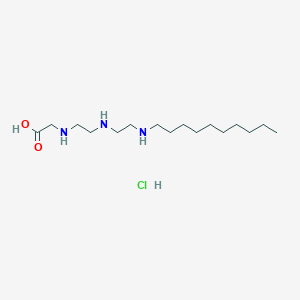
N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride is a synthetic organic compound with the molecular formula C16H35N3O2·HCl. This compound is characterized by its unique structure, which includes a decylamine group attached to a glycine backbone through a two-step ethylamine linkage. It is commonly used in various scientific research fields due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride typically involves the following steps:
Formation of Decylamine Intermediate: Decylamine is synthesized through the reduction of decyl nitrile using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Ethylamine Linkage Formation: The decylamine is then reacted with ethylene diamine under controlled conditions to form N-(2-Decylaminoethyl)ethylenediamine.
Glycine Conjugation: The intermediate is further reacted with glycine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Hydrochloride Salt Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors for the hydrogenation and coupling reactions.
Purification: Employing techniques such as crystallization and recrystallization to ensure high purity.
Quality Control: Implementing rigorous quality control measures to maintain consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mécanisme D'action
The mechanism by which N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride exerts its effects involves:
Molecular Targets: Interacting with cell membranes and proteins due to its amphiphilic structure.
Pathways Involved: Modulating membrane fluidity and permeability, potentially affecting signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-((2-Dodecylaminoethyl)amino)ethyl)glycine monohydrochloride
- N-(2-((2-Octylaminoethyl)amino)ethyl)glycine monohydrochloride
Uniqueness
N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride is unique due to its specific decylamine group, which imparts distinct hydrophobic properties compared to its analogs with different alkyl chain lengths. This uniqueness makes it particularly useful in studies involving hydrophobic interactions and membrane dynamics.
Propriétés
Numéro CAS |
21937-94-0 |
|---|---|
Formule moléculaire |
C16H36ClN3O2 |
Poids moléculaire |
337.9 g/mol |
Nom IUPAC |
2-[2-[2-(decylamino)ethylamino]ethylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C16H35N3O2.ClH/c1-2-3-4-5-6-7-8-9-10-17-11-12-18-13-14-19-15-16(20)21;/h17-19H,2-15H2,1H3,(H,20,21);1H |
Clé InChI |
NSQSMKIMRNEILD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCNCCNCCNCC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



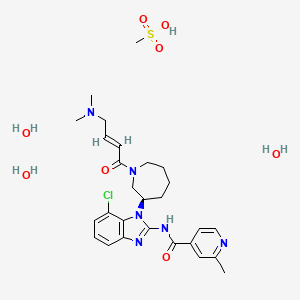
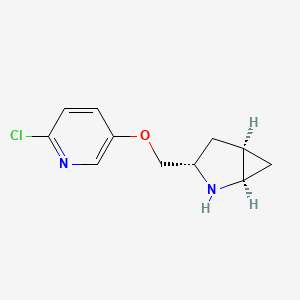

![5-[(2,3-dichlorobenzoyl)amino]-3-[[4-[[8-[(2,4-dichlorobenzoyl)amino]-1-hydroxy-3,6-disulfonaphthalen-2-yl]diazenyl]-2,5-dimethoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B12772473.png)
